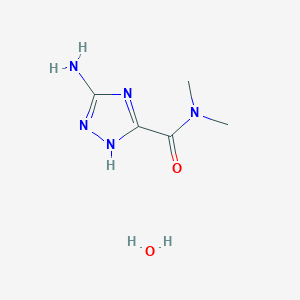
Buthidazole urea
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Buthidazole urea has been studied for its applications in various fields:
Mecanismo De Acción
Target of Action
Buthidazole urea is a compound that primarily targets the photosynthetic electron transport chain in plants . It inhibits electron transport at two distinct sites in the photosynthetic electron transport chain . The major site of inhibition is on the reducing side of photosystem II .
Urea, a component of this compound, is a keratolytic emollient used to treat hyperkeratotic lesions and moisturize the skin . It is the principal end product of protein catabolism and constitutes about one half of the total urinary solids .
Mode of Action
This compound interacts with its targets in a specific manner. Buthidazole was found to inhibit electron transport at two distinct sites in the photosynthetic electron transport chain . The major site of inhibition was on the reducing side of photosystem II . Buthidazole also had a secondary site of electron transport inhibition on the oxidizing side of photosystem II .
Urea is absorbed by the body and used topically for debridement and promotion of normal healing of hyperkeratotic surface lesions .
Biochemical Pathways
This compound affects the photosynthetic electron transport chain in plants . This chain is a crucial component of photosynthesis, a process that converts light energy into chemical energy in plants. By inhibiting electron transport, this compound disrupts this energy conversion process, affecting the plant’s ability to produce energy and grow .
Urea is involved in the urea cycle, a series of biochemical reactions that produce urea from ammonia . This process is essential for the body to get rid of excess nitrogen .
Pharmacokinetics
Studies have shown that buthidazole is absorbed by plants and can be found in various parts of the plant after absorption . Urea is known to be absorbed by the body and used topically .
Result of Action
The inhibition of the photosynthetic electron transport chain by Buthidazole results in reduced energy production in plants, which can lead to inhibited growth . On a cellular level, Buthidazole has been found to reduce or prevent the accumulation of starch in bundle sheath chloroplasts .
Urea, when used topically, helps to hydrate and soften the skin, and promotes the shedding of dead skin cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the distribution of Buthidazole in soils can vary greatly depending on the type of soil . In certain types of soil, greater amounts of Buthidazole were found in the upper soil zones than in the lower zones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of buthidazole urea involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with isocyanates. The reaction typically occurs under mild conditions, often in the presence of a solvent like dichloromethane or toluene. The reaction proceeds through nucleophilic addition of the amine to the isocyanate, forming the urea derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through crystallization or distillation to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Buthidazole urea undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the urea group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole compounds.
Comparación Con Compuestos Similares
Tebuthiuron: Another herbicide with a similar thiadiazole structure.
Diuron: A urea-based herbicide with similar soil mobility and persistence.
Atrazine: A triazine herbicide with comparable water solubility and application in weed control.
Uniqueness: Buthidazole urea is unique due to its specific mode of action and selective targeting of broad-leaved weeds and grasses. Its moderate persistence in soil and high water solubility make it distinct from other herbicides, providing a balanced profile for agricultural use .
Propiedades
IUPAC Name |
(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS/c1-7(2,3)4-10-11-6(13-4)9-5(8)12/h1-3H3,(H3,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQECKTIAEXKUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017846 | |
| Record name | N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16279-27-9 | |
| Record name | Buthidazole urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016279279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTHIDAZOLE UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6VBN4YKPX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine hydrobromide](/img/structure/B1652822.png)
amine hydrobromide](/img/structure/B1652823.png)

amine hydrobromide](/img/structure/B1652828.png)

![N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide](/img/structure/B1652830.png)
![[1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate](/img/structure/B1652833.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide](/img/structure/B1652834.png)
![{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine sulfate](/img/structure/B1652835.png)
amine hydrobromide](/img/structure/B1652836.png)


